
Siliciure de cuivre (Cu5Si)
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Vue d'ensemble
Description
Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .
Applications De Recherche Scientifique
Electrochemical Reduction : Cu5Si serves as a catalyst in the electrochemical reduction of carbon dioxide into valuable multi-carbon products, such as ethanol and acetic acid. This application highlights its potential role in sustainable energy solutions.
Mechanism : The catalytic activity of Cu5Si is attributed to its ability to facilitate electron transfer processes during the reduction reactions, making it a valuable component in developing carbon capture technologies.
Reaction | Products |
---|---|
CO2 + 2H2O → C2H5OH + 2O2 | Ethanol |
2 CO2 + 4H2O → C2H4 + 4O2 | Ethylene |
Solar Cells and Photovoltaics
Copper silicide is increasingly being utilized in the manufacturing of solar cells and photovoltaic devices. Its conductive properties make it suitable for use as a component in conductive layers or electrodes within these technologies.
Application Insights : Cu5Si can enhance the efficiency of solar cells by improving charge carrier transport, thereby increasing overall energy conversion efficiency .
Thermal Interface Materials
Due to its high thermal conductivity, copper silicide is used in thermal interface materials (TIMs) that are essential for efficient heat dissipation in electronic components such as CPUs and GPUs.
Application | Functionality |
---|---|
TIMs | Enhances heat dissipation |
High-Temperature Applications | Stability at elevated temperatures |
Additive Manufacturing
With advancements in additive manufacturing technologies, Cu5Si powder is being explored for use in 3D printing processes, particularly for producing complex electronic components that require high conductivity and thermal stability.
Biomedical Applications
While less common, there is potential for copper silicide to be used in biomedical devices and sensors due to its biocompatibility and electrical properties. Ongoing research is investigating its applicability in developing sensors for medical diagnostics.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Semiconductor Industry | Diffusion barrier films | Enhanced reliability of electronic devices |
Catalytic Applications | CO2 reduction catalyst | Sustainable energy production |
Solar Cells | Conductive layers | Improved energy conversion efficiency |
Thermal Interface Materials | Efficient heat dissipation | Enhanced performance of electronic components |
Additive Manufacturing | 3D printing for electronics | Production of complex geometries |
Biomedical Applications | Potential use in sensors | Biocompatibility |
Mécanisme D'action
Target of Action
Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .
Mode of Action
Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .
Biochemical Pathways
While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .
Pharmacokinetics
As an inorganic compound, it is insoluble in water , which may impact its bioavailability
Result of Action
The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .
Analyse Biochimique
Biochemical Properties
Copper silicide (Cu5Si) is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . It is used to passivate copper-based chips, inhibiting diffusion and electron transport
Cellular Effects
It is known that Copper silicide thin film is used for passivation of copper interconnects, where it serves to suppress diffusion and electromigration and serves as a diffusion barrier .
Molecular Mechanism
It is known to catalyze the addition of methyl chloride to silicon, an illustrative reaction that affords the industrially useful dimethyldichlorosilane .
Temporal Effects in Laboratory Settings
Copper silicide (Cu5Si) forms upon heating mixtures of copper and silicon . It has been observed that the growth of copper silicide starts at temperatures as low as 300°C . The growth kinetics have been monitored by both sheet resistance and x-ray diffraction techniques .
Metabolic Pathways
Copper silicide (Cu5Si) is involved in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyses the addition of methyl chloride to silicon .
Méthodes De Préparation
Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .
Analyse Des Réactions Chimiques
Copper silicide undergoes several types of chemical reactions, including:
Oxidation: Copper silicide can be oxidized to form copper oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: Copper silicide can participate in substitution reactions where silicon atoms are replaced by other elements.
In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, producing industrially useful compounds such as dimethyldichlorosilane .
Comparaison Avec Des Composés Similaires
Copper silicide can be compared with other silicides such as:
Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.
Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.
Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.
Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12159-07-8 |
---|---|
Formule moléculaire |
CuSi |
Poids moléculaire |
91.63 g/mol |
Nom IUPAC |
copper;silicon |
InChI |
InChI=1S/Cu.Si |
Clé InChI |
WCCJDBZJUYKDBF-UHFFFAOYSA-N |
SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] |
SMILES canonique |
[Si].[Cu] |
Key on ui other cas no. |
12159-07-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
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